2-Nitrobenzaldehyde semicarbazone 13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzaldehyde semicarbazone 13C,15N2 is a derivative of semicarbazide, labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used as a metabolite marker to detect the widely banned antibiotic nitrofurazone . The isotopic labeling allows for precise tracking and quantification in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The isotopic labeling is achieved by using semicarbazide hydrochloride labeled with carbon-13 and nitrogen-15.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzaldehyde semicarbazone 13C,15N2 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzaldehyde derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Nitrobenzaldehyde semicarbazone 13C,15N2 is widely used in scientific research, including:
Chemistry: As a metabolite marker in analytical chemistry for detecting nitrofurazone residues.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: For tracking drug metabolism and pharmacokinetics.
Industry: In quality control and safety testing of food products.
Mechanism of Action
The mechanism of action of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 involves its role as a metabolite marker. The compound is metabolized in biological systems, and its isotopic labels allow for precise tracking and quantification. This helps in studying the metabolic pathways and interactions with various enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde semicarbazone: The non-labeled version of the compound.
2-Nitrobenzaldehyde: The parent compound without the semicarbazone group.
Semicarbazide: The precursor used in the synthesis of the compound.
Uniqueness
2-Nitrobenzaldehyde semicarbazone 13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in analytical applications. This makes it particularly valuable in studies involving metabolic pathways and drug metabolism .
Properties
Molecular Formula |
C8H8N4O3 |
---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
[(E)-(2-nitrophenyl)methylideneamino](13C)urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i8+1,9+1,11+1 |
InChI Key |
OEOKLBSECDAYSM-MBGFRBFQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/[15NH][13C](=O)[15NH2])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.